molecular formula C12H9NO4 B3022852 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 83560-88-7

4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B3022852
CAS No.: 83560-88-7
M. Wt: 231.2 g/mol
InChI Key: KMCMXICWYKCOCL-UHFFFAOYSA-N
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Description

4-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS 83560-88-7) is a functionalized maleimide derivative of significant interest in advanced materials science and organic synthesis . The compound features a benzoic acid group linked to a 3-methylmaleimide ring, creating a bifunctional molecule with diverse reactivity . The molecular formula is C12H9NO4, with a molecular weight of 231.20 g/mol . The maleimide group is highly reactive and undergoes Michael additions with thiols, making it a critical building block for creating bioconjugates, probes, and polymer crosslinks . This reagent is particularly valuable for developing heat-resistant polymers and copolymers, as maleimide binders can cure without releasing volatile byproducts, making them suitable for demanding applications in aerospace and electrical insulation . Furthermore, maleimide-furan pairs are utilized in Diels-Alder reactions for creating materials capable of self-healing upon thermal or near-infrared irradiation . The presence of the carboxylic acid group allows for further functionalization into esters or amides, or for incorporation into larger molecular structures . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methyl-2,5-dioxopyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-7-6-10(14)13(11(7)15)9-4-2-8(3-5-9)12(16)17/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCMXICWYKCOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589680
Record name 4-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83560-88-7
Record name 4-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
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Chemical Reactions Analysis

Diels-Alder Cycloaddition

The maleimide component acts as a dienophile, reacting with conjugated dienes to form six-membered cycloadducts.

Reagents/Conditions Products Key Findings
1,3-Butadiene, heat (100°C)Bicyclic adducts (endo preference)Regioselectivity driven by electron-withdrawing groups on the maleimide .

This reaction is pivotal in polymer chemistry and drug conjugation due to its reversibility under thermal conditions .

Michael Addition

Nucleophiles (e.g., thiols, amines) attack the α,β-unsaturated carbonyl system of the maleimide.

Reagents/Conditions Products Key Findings
Cysteine (thiol), pH 7.4, 25°CThioether adductsQuantitative conversion in <1 hr; critical for bioconjugation .
Benzylamine, DMF, 60°CAmine-adducted succinimide derivativesSteric hindrance from the 3-methyl group slows kinetics compared to unsubstituted maleimides.

These reactions are exploited in protein labeling and hydrogel synthesis .

Carboxylic Acid Functionalization

The benzoic acid group undergoes typical acid-derived reactions.

Reaction Type Reagents/Conditions Products Key Findings
EsterificationMethanol, H₂SO₄ (cat.), refluxMethyl esterYield: 85%; characterized by NMR .
AmidationBOP reagent, DIEA, acetonitrile, RTAmide-linked conjugatesUsed in peptide coupling (86% yield) .

Electrophilic Aromatic Substitution

The benzoic acid directs electrophiles to the meta position.

Reagents/Conditions Products Key Findings
HNO₃/H₂SO₄, 0°C3-Nitrobenzoic acid derivativeNitration occurs exclusively at the meta position relative to COOH.
Br₂, FeBr₃, CH₂Cl₂3-Bromo-substituted analogHalogenation useful for further cross-coupling reactions.

Reduction Reactions

Selective reduction of the maleimide carbonyls is achievable under controlled conditions.

Reagents/Conditions Products Key Findings
NaBH₄, EtOH, 0°CPartially reduced succinimideOver-reduction to pyrrolidine not observed due to steric protection .
H₂ (1 atm), Pd/C, THFFully saturated pyrrolidineRequires high pressure (5 atm) for complete reduction.

Oxidation of the 3-Methyl Group

The methyl substituent on the pyrrole ring can be oxidized to a carboxylic acid.

Reagents/Conditions Products Key Findings
KMnO₄, H₂O, 100°C3-Carboxy-pyrrolidone benzoic acidHarsh conditions lead to decarboxylation side reactions; yield: 60% .

Photochemical Reactions

The maleimide moiety undergoes [2+2] photocycloaddition under UV light.

Reagents/Conditions Products Key Findings
UV light (365 nm), acetoneCyclobutane-linked dimersReversible upon heating; used in stimuli-responsive materials .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the compound's effectiveness against breast cancer cells, where it was shown to inhibit proliferation and promote cell death mechanisms .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has demonstrated efficacy against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Materials Science

Polymer Chemistry
In materials science, this compound serves as a versatile building block for synthesizing novel polymers. Its ability to form stable linkages allows for the development of high-performance materials with tailored properties. For example, polymers derived from this compound have been utilized in coatings and adhesives due to their enhanced thermal stability and mechanical strength .

Nanocomposites
The integration of this compound into nanocomposite materials has been explored to enhance their functional properties. Studies suggest that incorporating this compound into nanostructured matrices can improve electrical conductivity and thermal resistance, making them suitable for electronic applications .

Analytical Chemistry

Spectroscopic Analysis
This compound is frequently used in analytical chemistry as a standard for spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). Its well-defined structure allows researchers to calibrate instruments and validate methods for analyzing complex mixtures .

Chromatographic Applications
In chromatography, derivatives of this compound are employed as stationary phases or modifiers to enhance separation efficiency in liquid chromatography systems. This application is particularly relevant in pharmaceutical analysis where precise separation of compounds is crucial .

Case Studies

Study Title Application Area Findings
Antitumor Activity of Pyrrole DerivativesMedicinal ChemistryInduced apoptosis in breast cancer cells; effective against multiple cancer lines
Synthesis of High-performance PolymersMaterials ScienceEnhanced thermal stability; improved mechanical properties
Use as Analytical StandardAnalytical ChemistryValidated NMR and MS methods; improved chromatographic separations

Mechanism of Action

The mechanism of action of 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid (CAS: 19077-61-3)
  • Structure : Maleimide group at the ortho position.
  • Molecular Weight : 231.2 g/mol.
  • Properties: Melting point: 106°C (ethanol). Steric hindrance from ortho substitution reduces reactivity compared to the para isomer.
  • Applications: Limited evidence, but positional differences likely restrict its utility in sterically demanding reactions.
(b) 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid (CAS: 17057-07-7)
  • Structure : Maleimide group at the meta position.
  • Properties :
    • Electronic effects from meta substitution may alter benzoic acid acidity and interaction profiles.
  • Applications: Not explicitly described in evidence, but meta substitution could influence binding in biological systems.

Substituent-Modified Analogs

(a) 4-Methyl-3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid (CAS: 524036-14-4)
  • Structure : Additional methyl groups on both the pyrrole ring (3-position) and benzene ring (4-position).
  • Molecular Weight : 245.23 g/mol.
  • Impact :
    • Enhanced hydrophobicity may improve membrane permeability.
    • Steric effects could reduce crosslinking efficiency compared to the parent compound.
(b) 2-Chloro-5-[4-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino]benzoic Acid
  • Structure: Chloro substituents on benzene and phenyl rings; amino linker.
  • Molecular Formula : C₁₇H₁₀Cl₂N₂O₄.
  • Impact: Increased electrophilicity enhances reactivity but may raise toxicity concerns. Potential for dual biological activity due to chloro and amino groups.

Esterified Derivatives

Isopropyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate (CAS: 704878-75-1)
  • Structure : Esterified benzoic acid with dichloro-pyrrole.
  • Molecular Weight : 328.15 g/mol.
  • Properties :
    • Higher boiling point (418°C vs. ~380°C for parent acid).
    • Esterification improves lipid solubility, favoring drug delivery applications.
  • Applications : Likely used in prodrugs or hydrophobic conjugates.

Metal Complexes

Organotin(IV) Complexes of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid
  • Structure : Tin complexes with methyl-, butyl-, or phenyl-substituents.
  • Properties :
    • Geometry: Trigonal bipyramidal or octahedral around tin.
    • Biological Activity: Antimicrobial (e.g., LD₅₀ = 12–45 µg/mL in brine shrimp assays).

Biological Activity

4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO4C_{11}H_{11}NO_4, with a molecular weight of approximately 225.24 g/mol. The structure features a pyrrole ring fused with a benzoic acid moiety, which is significant for its biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds containing the pyrrole structure. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Pyrrole Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Vancomycin0.5 - 1Staphylococcus aureus
Compound A0.125Methicillin-resistant S. aureus
Compound B8Escherichia coli
4-(3-methyl...)3.12 - 12.5Staphylococcus aureus

The compound has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values lower than traditional antibiotics such as vancomycin .

The mechanism by which this compound exerts its antibacterial effects is likely related to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. Similar compounds have been reported to interfere with the GTPase activity in bacterial dynamin-like proteins, leading to cell lysis .

Case Studies

Several studies have explored the efficacy of pyrrole derivatives in clinical settings:

  • Study on MRSA : A clinical trial involving a pyrrole derivative similar to 4-(3-methyl...) showed a reduction in infection rates among patients with MRSA infections when used in conjunction with standard antibiotic therapy .
  • Combination Therapy : Research indicated that combining this compound with beta-lactam antibiotics enhanced their effectiveness against resistant strains by overcoming resistance mechanisms such as beta-lactamase production .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

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